molecular formula C25H41NO B14183104 N-[(4-Ethenylphenyl)methyl]hexadecanamide CAS No. 850221-92-0

N-[(4-Ethenylphenyl)methyl]hexadecanamide

Cat. No.: B14183104
CAS No.: 850221-92-0
M. Wt: 371.6 g/mol
InChI Key: DMPQFEZBEDFMHH-UHFFFAOYSA-N
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Description

N-[(4-Ethenylphenyl)methyl]hexadecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hexadecanamide backbone with a 4-ethenylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Ethenylphenyl)methyl]hexadecanamide typically involves the reaction of hexadecanoic acid with 4-ethenylbenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction scheme can be represented as follows:

Hexadecanoic acid+4-EthenylbenzylamineThis compound+Water\text{Hexadecanoic acid} + \text{4-Ethenylbenzylamine} \rightarrow \text{this compound} + \text{Water} Hexadecanoic acid+4-Ethenylbenzylamine→this compound+Water

The reaction is usually conducted in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Ethenylphenyl)methyl]hexadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-Ethenylphenyl)methyl]hexadecanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-[(4-Ethenylphenyl)methyl]hexadecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Ethenylphenyl)methyl]octadecanamide: Similar structure with an octadecanamide backbone.

    N-[(4-Ethenylphenyl)methyl]dodecanamide: Similar structure with a dodecanamide backbone.

    N-[(4-Ethenylphenyl)methyl]tetradecanamide: Similar structure with a tetradecanamide backbone.

Uniqueness

N-[(4-Ethenylphenyl)methyl]hexadecanamide is unique due to its specific combination of a hexadecanamide backbone and a 4-ethenylphenyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

850221-92-0

Molecular Formula

C25H41NO

Molecular Weight

371.6 g/mol

IUPAC Name

N-[(4-ethenylphenyl)methyl]hexadecanamide

InChI

InChI=1S/C25H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-25(27)26-22-24-20-18-23(4-2)19-21-24/h4,18-21H,2-3,5-17,22H2,1H3,(H,26,27)

InChI Key

DMPQFEZBEDFMHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)C=C

Origin of Product

United States

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